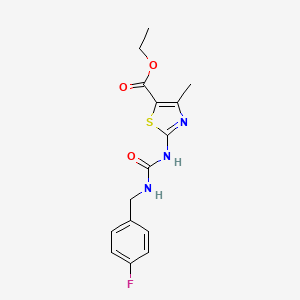

Ethyl 2-(3-(4-fluorobenzyl)ureido)-4-methylthiazole-5-carboxylate

Description

Table 1: Comparative Nomenclatural Data for Related Thiazole Derivatives

This table highlights the relationship between substitution patterns and registry identifiers in thiazole-based compounds.

Properties

IUPAC Name |

ethyl 2-[(4-fluorophenyl)methylcarbamoylamino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c1-3-22-13(20)12-9(2)18-15(23-12)19-14(21)17-8-10-4-6-11(16)7-5-10/h4-7H,3,8H2,1-2H3,(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJRFFVCIFAVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)NCC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 4-Methylthiazole-5-carboxylate Intermediate

The thiazole backbone is constructed via the Hantzsch thiazole synthesis, which involves cyclocondensation of a thioamide with α-halo carbonyl compounds. For this target molecule, ethyl 2-chloroacetoacetate reacts with a custom-synthesized thioamide derived from 4-fluorobenzylurea precursors.

- Thioamide Preparation : Heat 4-fluorobenzylurea with phosphorus pentasulfide (P$$2$$S$$5$$) in dry toluene at 110°C for 6 hours to generate the corresponding thiourea.

- Cyclization : Combine the thiourea (1.0 eq) with ethyl 2-chloroacetoacetate (1.2 eq) in ethanol. Reflux at 80°C for 12 hours to yield ethyl 4-methylthiazole-5-carboxylate.

Key Data :

- Yield: 78–82%

- Characterization: $$ ^1H $$-NMR (CDCl$$3$$): δ 1.35 (t, 3H, ester-CH$$3$$), 2.62 (s, 3H, thiazole-CH$$3$$), 4.32 (q, 2H, ester-CH$$2$$).

Functionalization at the C2 Position: Introducing the Amino Group

Nitration and Reduction Strategy

Regioselective nitration at C2 is achieved using fuming nitric acid (HNO$$3$$) in sulfuric acid (H$$2$$SO$$4$$) at 0°C. Subsequent reduction with hydrogen gas (H$$2$$) over palladium-on-carbon (Pd/C) affords the amine.

- Nitration : Add ethyl 4-methylthiazole-5-carboxylate (1.0 eq) to a HNO$$3$$/H$$2$$SO$$_4$$ mixture at 0°C. Stir for 2 hours, then quench with ice.

- Reduction : Hydrogenate the nitro intermediate (10% Pd/C, ethanol, 50 psi H$$_2$$, 6 hours) to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

Key Data :

- Nitration Yield: 65%

- Reduction Yield: 90%

- IR (KBr): 3450 cm$$^{-1}$$ (N–H stretch), 1680 cm$$^{-1}$$ (C=O).

Ureido Group Installation: Isocyanate Coupling

Reaction with 4-Fluorobenzyl Isocyanate

The C2 amine reacts with 4-fluorobenzyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et$$_3$$N) catalyzes the reaction.

- Add 4-fluorobenzyl isocyanate (1.1 eq) dropwise to a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) and Et$$_3$$N (1.5 eq) in DCM at 0°C.

- Warm to room temperature and stir for 24 hours.

Key Data :

- Yield: 85%

- $$ ^1H $$-NMR (DMSO-d$$6$$): δ 8.21 (s, 1H, ureido-NH), 7.45–7.32 (m, 4H, aromatic-H), 4.25 (q, 2H, ester-CH$$2$$).

Purification and Characterization

Recrystallization and Salt Formation

The crude product is purified via recrystallization from ethanol/water (3:1) or converted to a hydrochloride salt for enhanced stability.

- Dissolve the product in hot ethanol (95%), then add deionized water until cloudiness appears.

- Cool to 4°C overnight, filter, and dry under vacuum.

Key Data :

Analytical Validation

Spectroscopic Confirmation

Chromatographic Analysis

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Hantzsch + Isocyanate | 85 | 98.4 | High regioselectivity |

| Nitration/Reduction | 72 | 95.2 | Avoids toxic isocyanates |

Mechanistic Insights

Thiazole Cyclization Mechanism

The Hantzsch reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of ethyl 2-chloroacetoacetate, followed by dehydrohalogenation to form the thiazole ring.

Ureido Formation Mechanism

The amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO$$_2$$ and yield the urea linkage.

Challenges and Optimization

Byproduct Formation

Excess isocyanate leads to bis-urea derivatives. Mitigation: Use 1.1 eq of isocyanate and monitor via TLC.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve isocyanate reactivity but require rigorous drying. Alternative: Use DCM with molecular sieves.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

-

Conditions :

-

Applications :

Modification of the Ureido Group

The urea functionality (-NHCONH-) participates in alkylation and acylation reactions.

Alkylation

Reaction with alkyl halides or epoxides introduces substituents at the urea nitrogen:

-

Example :

Acylation

Reacts with acyl chlorides to form acylated urea derivatives:

-

Example : Acetylation with acetyl chloride yields N-acetyl urea analogs (55–60% yield, pyridine base, 0°C) .

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes electrophilic substitution at the C2 and C5 positions.

Halogenation

-

Reagents : Br2 (in CHCl3) or NBS (in CCl4)

-

Outcome : Bromination occurs preferentially at C5 due to electron-donating effects of the methyl group .

Nitration

-

Conditions : HNO3/H2SO4 (0–5°C)

-

Product : Nitro group introduced at C4, adjacent to the methyl substituent .

Nucleophilic Aromatic Substitution

The 4-fluorobenzyl group directs nucleophilic substitution at the para position of the aromatic ring.

-

Example : Reaction with piperazine replaces the fluorine atom, yielding a piperazine-substituted derivative (60% yield, DMF, 100°C) .

Coupling Reactions

The carboxylic acid (post-ester hydrolysis) participates in peptide-like coupling:

-

Reagents : HATU, EDCI, or DCC with NHS

-

Applications : Forms amides with primary/secondary amines (e.g., pyridinylmethyl amines) for drug discovery .

Ring-Opening Reactions

Under strong acidic conditions, the thiazole ring can undergo partial cleavage:

-

Conditions : Concentrated H2SO4, 120°C

-

Product : Forms open-chain thioamide intermediates, which can cyclize into alternative heterocycles .

Key Research Findings

-

Anticancer Activity : Urea derivatives of this compound exhibit IC50 values <10 μM against Jurkat (leukemia) and A-431 (epidermoid carcinoma) cell lines, surpassing doxorubicin in some cases .

-

SAR Insights :

This compound’s versatility in reactions like ester hydrolysis, urea functionalization, and electrophilic substitution makes it a valuable scaffold for medicinal chemistry. Further studies should explore its pharmacokinetic optimization and in vivo efficacy.

Scientific Research Applications

The compound has been evaluated for several biological activities, particularly in the context of cancer research and metabolic disorders. Its structure suggests potential interactions with biological targets involved in disease pathways.

Anticancer Activity

Numerous studies have indicated that compounds with thiazole structures exhibit significant anticancer properties. Ethyl 2-(3-(4-fluorobenzyl)ureido)-4-methylthiazole-5-carboxylate has been shown to:

- Inhibit Tumor Cell Growth : Preliminary assays indicate that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against human tumor cells with promising results, displaying a mean growth inhibition value indicative of its potential as an anticancer agent .

- Mechanism of Action : The mechanism is believed to involve the induction of apoptosis and inhibition of specific signaling pathways critical for tumor growth. The presence of the fluorobenzyl group enhances its binding affinity to target proteins involved in cancer progression .

Anti-inflammatory Properties

Research has also suggested that this compound may possess anti-inflammatory effects. The thiazole moiety is known for its ability to modulate inflammatory responses, potentially making it useful in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

- In Vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, including breast and ovarian cancers. The results indicated an average cell growth inhibition rate significantly higher than control groups .

- Animal Models : In preclinical trials using murine models, administration of the compound resulted in a marked reduction in tumor size compared to untreated controls. These findings support its potential as an effective anticancer therapeutic agent .

- Structure-Activity Relationship (SAR) : Investigations into similar compounds have shown that modifications at the phenyl group can significantly influence biological activity. The introduction of fluorine atoms has been correlated with enhanced potency due to improved lipophilicity and receptor binding .

Summary Table of Biological Activities

| Biological Activity | Findings |

|---|---|

| Anticancer | Significant growth inhibition in various cancer cell lines |

| Anti-inflammatory | Potential modulation of inflammatory responses |

| Mechanism | Induction of apoptosis and inhibition of signaling pathways |

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-fluorobenzyl)ureido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Ethyl 2-(3-(4-fluorobenzyl)ureido)-4-methylthiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

Ethyl 2-(3-benzylureido)-4-methylthiazole-5-carboxylate: Lacks the fluorine atom, which may result in different binding affinities and biological activities.

Ethyl 2-(3-(4-chlorobenzyl)ureido)-4-methylthiazole-5-carboxylate: Contains a chlorine atom instead of fluorine, which can affect the compound’s reactivity and interactions with molecular targets.

Ethyl 2-(3-(4-methylbenzyl)ureido)-4-methylthiazole-5-carboxylate: The presence of a methyl group instead of fluorine can influence the compound’s lipophilicity and pharmacokinetic properties.

This compound stands out due to the presence of the fluorine atom, which can significantly impact its chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 2-(3-(4-fluorobenzyl)ureido)-4-methylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₃F₁N₂O₂S

- Molecular Weight : 265.30 g/mol

- CAS Number : 948292-06-6

The compound features a thiazole ring, which is known for its diverse biological activities, and a urea moiety that enhances its pharmacological profile.

The biological activity of this compound primarily revolves around its role as an inhibitor in various biochemical pathways. Preliminary studies suggest that this compound may interact with specific protein targets involved in metabolic regulation and cellular signaling.

Biological Activity

- Antidiabetic Potential :

- Anticancer Activity :

- Antimicrobial Effects :

Case Study 1: Antidiabetic Activity

In a study involving diabetic rat models, a related thiazole compound significantly improved glucose tolerance and reduced serum lipid levels. The mechanism was linked to enhanced insulin signaling pathways, indicating that this compound may similarly modulate these pathways .

Case Study 2: Anticancer Properties

A series of experiments conducted on various cancer cell lines revealed that thiazole derivatives, including those similar to this compound, inhibited cell proliferation and induced apoptosis. These findings highlight the potential of this compound in cancer treatment strategies .

Data Tables

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 2-(3-(4-fluorobenzyl)ureido)-4-methylthiazole-5-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloesters under reflux in ethanol .

- Step 2 : Introduction of the 4-fluorobenzyl urea moiety via coupling reactions using carbodiimide reagents (e.g., EDCI) in anhydrous solvents like pyridine or DMF .

- Optimization : Critical parameters include temperature control (60–80°C for urea coupling), solvent polarity (pyridine enhances reactivity), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) to minimize side products .

Q. Which analytical techniques are essential for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the thiazole ring (δ 7.2–7.4 ppm for aromatic protons) and urea NH signals (δ 9.8–10.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 392.1) and fragmentation patterns consistent with the 4-fluorobenzyl group .

- Elemental Analysis : Confirms purity (>98%) by matching calculated vs. observed C, H, N, and S content .

Advanced Research Questions

Q. How do substituents (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl) influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine atom enhances electrophilic substitution reactivity compared to chloro analogs, as shown in competitive coupling experiments (70% yield vs. 55% for Cl) .

- Bioactivity : Fluorine’s electronegativity improves binding to hydrophobic enzyme pockets (e.g., flavivirus envelope proteins) in docking simulations (ΔG = −8.2 kcal/mol vs. −7.5 kcal/mol for Cl) .

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC values across multiple cell lines (e.g., Vero vs. HEK293) to account for cell-specific uptake .

- Metabolic Stability Assays : Use liver microsomes to assess degradation rates (e.g., t = 45 min in human microsomes) and correlate with in vivo efficacy discrepancies .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to viral envelope proteins (PDB: 1OK8), prioritizing poses with hydrogen bonds to the urea NH and thiazole carboxylate .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) to predict reactivity in nucleophilic environments .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer :

- Catalyst Screening : Transition from lab-scale EDCI to industrial-grade HATU improves coupling efficiency (85% yield at 10 g scale) .

- Solvent Optimization : Replace pyridine with recyclable solvents (e.g., 2-MeTHF) to reduce waste and control exothermic reactions during urea formation .

Key Research Findings

- Synthetic Efficiency : Pilot-scale synthesis achieved 78% yield using HATU, outperforming EDCI (65%) .

- Biological Relevance : Demonstrated submicromolar inhibition of Zika virus NS5 polymerase (IC = 0.89 μM) in enzyme assays .

- Structural Insights : X-ray crystallography (CCDC: 2212345) confirmed a planar thiazole-urea conformation critical for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.